molecular formula C13H11N3O5S B13792737 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- CAS No. 75745-83-4

1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)-

Cat. No.: B13792737
CAS No.: 75745-83-4
M. Wt: 321.31 g/mol
InChI Key: GIRHYUQGZIBEDT-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- is a complex heterocyclic compound that features both imidazole and furan rings. The presence of a nitrophenylsulfonyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalytic HBr and DMSO.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Formation of corresponding imidazole derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted imidazole compounds.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

    1H-Imidazole, 4,5-dihydro-2-phenyl-: Lacks the nitrophenylsulfonyl group, resulting in different chemical properties.

    1H-Imidazole, 4,5-dihydro-2-furanyl-: Similar structure but without the nitrophenylsulfonyl group.

Uniqueness: The presence of the nitrophenylsulfonyl group in 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- imparts unique chemical and biological properties, making it more reactive and potentially more effective in various applications compared to its simpler analogs .

Properties

CAS No.

75745-83-4

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)sulfonylfuran-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H11N3O5S/c17-16(18)9-1-3-10(4-2-9)22(19,20)12-6-5-11(21-12)13-14-7-8-15-13/h1-6H,7-8H2,(H,14,15)

InChI Key

GIRHYUQGZIBEDT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(O2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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